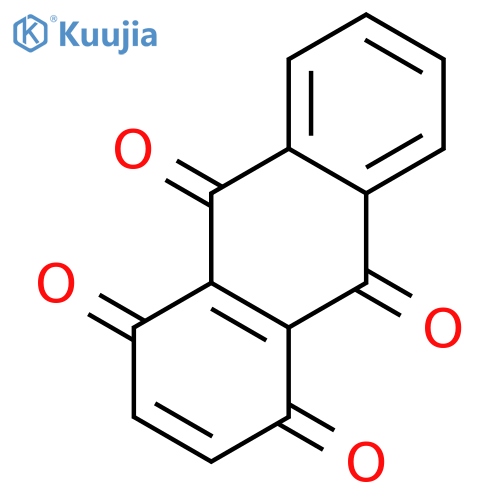Cas no 1709-63-3 (1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone)

1709-63-3 structure
商品名:1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone
CAS番号:1709-63-3
MF:C14H6O4
メガワット:238.19504404068
CID:232890
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone 化学的及び物理的性質
名前と識別子
-
- 1,4,9,10-Anthracenetetrone
- anthracene-1,4,9,10-tetrone
- 1,4,9,10-ANTHRACENETETRAONE
- 1,4,9,10-anthradiquinone
- 1,9,10-Anthracenetetrone
- 1.4.9.10-Tetraoxo-1.4.9.10-tetrahydro-anthracen
- AC1L3A1R
- AG-E-20277
- Anthracen-1,4,9,10-tetraon
- anthracene-1,4,9,10-tetraone
- Anthradichinon-(1.4,9.10)
- Chinizarinchinon
- CTK0I3471
- NSC174128
- SureCN3275756
- Quinizarinquinone
- 1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone
-
- インチ: InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H
- InChIKey: KNCZUXHSQJQWIB-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C(=O)C3C(C2=O)=CC=CC=3)C(=O)C=C1
計算された属性
- せいみつぶんしりょう: 238.02658
じっけんとくせい
- PSA: 68.28
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T159486-100mg |
1,4,9,10-Tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Life Chemicals | F1905-8189-10g |
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 95%+ | 10g |
$1466.0 | 2023-09-07 | |
| Life Chemicals | F1905-8189-5g |
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 95%+ | 5g |
$1047.0 | 2023-09-07 | |
| TRC | T159486-500mg |
1,4,9,10-Tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
| TRC | T159486-1g |
1,4,9,10-Tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 1g |
$ 500.00 | 2022-06-03 | ||
| Life Chemicals | F1905-8189-1g |
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 95%+ | 1g |
$349.0 | 2023-09-07 | |
| Life Chemicals | F1905-8189-0.5g |
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 95%+ | 0.5g |
$331.0 | 2023-09-07 | |
| Life Chemicals | F1905-8189-0.25g |
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 95%+ | 0.25g |
$314.0 | 2023-09-07 | |
| Life Chemicals | F1905-8189-2.5g |
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone |
1709-63-3 | 95%+ | 2.5g |
$698.0 | 2023-09-07 |
1,4,9,10-tetrahydroanthracene-1,4,9,10-tetrone 関連文献
-
1. Studies related to anthracyclines. Part 1. Some Diels–Alder reactions of 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetroneMalcolm Chandler,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1980 1007
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
